molecular formula C8H8BF3O4S B1440823 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid CAS No. 1072946-16-7

4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B1440823
CAS No.: 1072946-16-7
M. Wt: 268.02 g/mol
InChI Key: KRVRNINHXGLIEL-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that features both a trifluoromethyl group and a methylsulfonyl group attached to a phenyl ring

Mechanism of Action

Mode of Action

4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid is a highly effective boronic acid used in a rhodium-catalyzed asymmetric 1,4-addition to 4-oxobutenamides . This suggests that the compound may interact with its targets through a mechanism involving the formation of covalent bonds, which is a common mode of action for boronic acids.

Biochemical Analysis

Biochemical Properties

4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions. Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity, further contributing to its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit specific enzymes involved in signal transduction, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of reversible covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, the compound’s ability to interact with transcription factors and other regulatory proteins can result in changes in gene expression, thereby influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained interactions with target biomolecules. Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity and cellular effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including disruption of metabolic pathways and cellular damage. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s boronic acid group allows it to participate in reactions involving diols and other nucleophiles, influencing metabolic processes. Additionally, the trifluoromethyl group can affect the compound’s reactivity and stability, further impacting its role in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The boronic acid group facilitates binding to transporters and proteins, while the trifluoromethyl group enhances the compound’s stability and reactivity, influencing its distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfonyl)-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the trifluoromethyl and methylsulfonyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

[4-methylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O4S/c1-17(15,16)5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVRNINHXGLIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674481
Record name [4-(Methanesulfonyl)-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-16-7
Record name B-[4-(Methylsulfonyl)-2-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methanesulfonyl)-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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